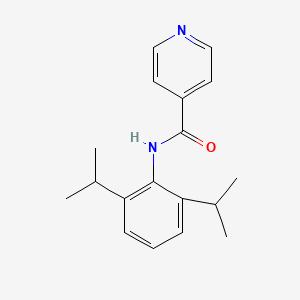

N-(2,6-diisopropylphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-diisopropylphenyl)isonicotinamide is a chemical compound with the molecular formula C18H22N2O . It is a derivative of isonicotinamide, which is a form of Vitamin B3 or niacin .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study describes the synthesis of a related compound, N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1), from a Pd(0) precursor . Another study reports the synthesis of N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene complexes of titanium and zirconium by a salt metathesis reaction .Aplicaciones Científicas De Investigación

Supramolecular Synthesis

N-(2,6-diisopropylphenyl)isonicotinamide, through isonicotinamide, has been employed in the synthesis of copper(II) complexes. These complexes demonstrate the effective use of isonicotinamide in creating a family of inorganic–organic hybrid materials with consistent supramolecular motifs, such as infinite 1-D chains. This high supramolecular synthetic yield is achieved even in the presence of molecules like water, methanol, and acetic acid, indicating its reliability as a supramolecular reagent (Aakeröy et al., 2003).

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, which involves this compound, has been shown to assemble in a triple helix architecture. This approach has been utilized to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing the utility of this compound in crystal engineering and in the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Nonpolymeric Hydrogelator

N-(4-pyridyl)isonicotinamide, derived from isonicotinic acid, is an efficient hydrogelator with a minimum gelator concentration of 0.37 wt%. This compound has demonstrated the ability to form hydrogels over a wide range of concentrations, indicating its potential as a nonpolymeric hydrogelator. This finding opens avenues for its application in drug delivery systems and tissue engineering (Kumar et al., 2004).

Hydrogen-bonding in Building One-Dimensional Structures

Isonicotinamide and nicotinamide, related to this compound, have been used to form assemblies of dimetal building units. These are achieved through a combination of coordinate bonds and intermolecular hydrogen-bond interactions, resulting in polymeric networks in various forms like linear, zig-zag, and sinusoidal in the solid state. This demonstrates the role of hydrogen-bonding in constructing one-dimensional structures based on dimetal building blocks (Bera et al., 2003).

Safety and Hazards

Direcciones Futuras

The future directions for research on N-(2,6-diisopropylphenyl)isonicotinamide could involve further exploration of its synthesis, structure, and reactivity. For instance, one study suggests that the bay-substitution on the perylene skeleton of a related compound dramatically affects its electronic, optical, electrochemical, and charge transport properties . Another study suggests that the use of N,N′-bis(2,6-diisopropylphenyl)imidazolin-2-imine ligand in the synthesis of organometallic aluminium complexes could provide a useful model for divalent lanthanoid species .

Propiedades

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12(2)15-6-5-7-16(13(3)4)17(15)20-18(21)14-8-10-19-11-9-14/h5-13H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERAXPQTKJRDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2584439.png)

![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)